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Compound of Interest

Compound Name: Lazuvapagon

Cat. No.: B608488

Disclaimer: This document provides a comprehensive overview of Lazuvapagon for nocturnal
polyuria research based on publicly available information. As of December 2025, detailed
guantitative results and the complete experimental protocol from the Phase 2 clinical trial
(NCT03116191) have not been widely disseminated. Therefore, certain sections of this guide,
particularly those pertaining to clinical trial data and specific experimental procedures, are
based on established methodologies for similar compounds and should be considered
representative until formal data is published.

Executive Summary

Nocturnal polyuria, a common cause of nocturia, is characterized by the overproduction of
urine during the night. It significantly impacts quality of life, leading to sleep fragmentation and
associated health issues. The underlying pathophysiology often involves a disruption in the
circadian rhythm of arginine vasopressin (AVP) secretion. Lazuvapagon (formerly SK-1404), a
selective vasopressin V2 receptor agonist, is in development for the treatment of nocturnal
polyuria. By mimicking the action of endogenous AVP on the renal collecting ducts,
Lazuvapagon is expected to increase water reabsorption and reduce nocturnal urine volume.
This technical guide provides an in-depth overview of the core scientific and clinical aspects of
Lazuvapagon relevant to researchers, scientists, and drug development professionals.

Mechanism of Action: Vasopressin V2 Receptor
Agonism
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Lazuvapagon is a small molecule agonist of the vasopressin V2 receptor (V2R). The V2R is a
G-protein coupled receptor primarily expressed on the basolateral membrane of the principal
cells of the kidney's collecting ducts.

Signaling Pathway

The binding of Lazuvapagon to the V2R initiates a signaling cascade that ultimately leads to
increased water permeability of the collecting duct epithelium. This process is crucial for the
concentration of urine and the reduction of urine output.
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Caption: Lazuvapagon's mechanism of action via the V2 receptor signaling pathway.
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Clinical Development for Nocturnal Polyuria

Lazuvapagon has been investigated in a Phase 2 clinical trial for the treatment of nocturia due
to nocturnal polyuria in Japanese subjects (NCT03116191). While detailed results are not yet
publicly available, the study aimed to assess the efficacy and safety of the compound in this
patient population.

Data Presentation

The following tables represent the anticipated endpoints from the Phase 2 clinical trial of
Lazuvapagon. Note: The data presented are placeholders and do not reflect actual trial

results.

Table 1: Baseline Demographics and Clinical Characteristics
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Lazuvapagon Lazuvapagon

. Placebo
Characteristic (Dose 1) (Dose 2) (N=XX) Total (N=XX)
(N=XX) (N=XX) -
Age (years), [Data Not [Data Not [Data Not [Data Not
mean (SD) Available] Available] Available] Available]
Sex, n (%)
Mal [Data Not [Data Not [Data Not [Data Not
ale
Available] Available] Available] Available]
[Data Not [Data Not [Data Not [Data Not
Female ] ) ) ]
Available] Available] Available] Available]
Mean Nocturnal
) [Data Not [Data Not [Data Not [Data Not
Voids, mean ) ) ) ]
Available] Available] Available] Available]
(SD)
Nocturnal Urine
[Data Not [Data Not [Data Not [Data Not
Volume (mL), ) ) ) )
Available] Available] Available] Available]
mean (SD)
Nocturnal
] [Data Not [Data Not [Data Not [Data Not
Polyuria Index*, ) ) ) ]
Available] Available] Available] Available]

mean (SD)

*Nocturnal Polyuria Index = Nocturnal Urine Volume / 24-hour Urine Volume

Table 2: Efficacy Endpoints (Change from Baseline at Week X)
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Lazuvapago

Endpoint
n (Dose 1)

Lazuvapago
n (Dose 2)

Placebo

p-value vs.
Placebo
(Dose 1)

p-value vs.
Placebo
(Dose 2)

Primary
Endpoint

Mean

Change in
[Data Not

Available]

Number of
Nocturnal
Voids

[Data Not

Available]

[Data Not

Available]

[Data Not

Available]

[Data Not

Available]

Secondary

Endpoints

Mean

Change in
[Data Not

Available]

Nocturnal
Urine Volume
(mL)

[Data Not

Available]

[Data Not

Available]

[Data Not

Available]

[Data Not

Available]

Mean

Change in

First [Data Not
Uninterrupted  Available]
Sleep Period

(minutes)

[Data Not

Available]

[Data Not

Available]

[Data Not

Available]

[Data Not

Available]

Responder

Rate (=50%
o [Data Not
reduction in )
Available]
nocturnal

voids), n (%)

[Data Not

Available]

[Data Not

Available]

[Data Not

Available]

[Data Not

Available]

Table 3: Safety and Tolerability
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Adverse Event

Lazuvapagon
(Dose 1) n (%)

Lazuvapagon
(Dose 2) n (%)

Placebo n (%)

Any Adverse Event

[Data Not Available]

[Data Not Available]

[Data Not Available]

Serious Adverse

[Data Not Available]

[Data Not Available]

[Data Not Available]

Events

Adverse Events of

Special Interest

Hyponatremia (Serum

_ [Data Not Available]
Sodium <130 mmol/L)

[Data Not Available] [Data Not Available]

Dry Mouth [Data Not Available] [Data Not Available] [Data Not Available]

Dizziness [Data Not Available] [Data Not Available] [Data Not Available]

Experimental Protocols

The following section outlines a representative experimental protocol for a Phase 2 clinical trial
of a vasopressin V2 receptor agonist, such as Lazuvapagon, for nocturnal polyuria. This is
based on common practices in the field and should not be considered the definitive protocol for
NCT03116191.

Study Design and Workflow

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b608488?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Representative Phase 2 Clinical Trial Workflow for Lazuvapagon
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Caption: A typical workflow for a Phase 2 clinical trial investigating a new treatment for
nocturnal polyuria.
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Inclusion and Exclusion Criteria

Inclusion Criteria:

Male and female subjects aged 20 years and older.

Diagnosis of nocturia with an average of =2 nocturnal voids per night, confirmed by a 3-day
bladder diary.

Diagnosis of nocturnal polyuria, defined as a nocturnal polyuria index (NPI) > 33%.

Willing and able to provide written informed consent.
Exclusion Criteria:

« Significant urological conditions other than nocturnal polyuria that could cause nocturia (e.g.,
severe benign prostatic hyperplasia, overactive bladder, bladder outlet obstruction).

» History of hyponatremia or serum sodium level < 135 mmol/L at screening.
» Uncontrolled hypertension or significant cardiovascular disease.
o Severe renal or hepatic impairment.

» Use of medications known to affect urine production or cause hyponatremia within a
specified period before the study.

e Pregnancy or lactation.

Efficacy and Safety Assessments

Efficacy Assessments:
e Primary Endpoint: Change from baseline in the mean number of nocturnal voids.
e Secondary Endpoints:

o Change from baseline in mean nocturnal urine volume.
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o Change from baseline in the duration of the first uninterrupted sleep period (FUSP).
o Proportion of patients with a =50% reduction in the mean number of nocturnal voids.

o Change from baseline in health-related quality of life scores (e.g., Nocturia Quality of Life
guestionnaire, N-QoL).

Safety Assessments:

Monitoring of adverse events (AEs) and serious adverse events (SAES).

Regular monitoring of serum sodium levels, particularly during the initial phase of treatment.

Vital signs (blood pressure, heart rate).

Standard clinical laboratory tests (hematology, clinical chemistry).

Future Directions

The development of selective vasopressin V2 receptor agonists like Lazuvapagon represents
a targeted approach to the management of nocturnal polyuria. Future research should focus
on:

e The public dissemination of the Phase 2 clinical trial results to allow for a thorough
evaluation of Lazuvapagon's efficacy and safety profile.

e The design and execution of Phase 3 trials to confirm the findings in a larger and more
diverse patient population.

« Investigation into the optimal dosing strategy to maximize efficacy while minimizing the risk
of hyponatremia.

e Pharmacokinetic and pharmacodynamic studies to fully characterize the drug's profile in
different patient populations.

The successful development of Lazuvapagon could provide a valuable new therapeutic option
for the millions of individuals affected by nocturnal polyuria.
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 To cite this document: BenchChem. [Lazuvapagon for Nocturnal Polyuria: A Technical Guide
for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608488#lazuvapagon-for-nocturnal-polyuria-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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